4-Chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound notable for its fused pyrrole and pyridine structure. Its molecular formula is , with a molecular weight of approximately 197.58 g/mol. This compound features a chloro group, a nitro group, and a methyl group attached to the pyrrolo framework, which contributes to its biological activity and potential applications in medicinal chemistry, particularly as inhibitors of fibroblast growth factor receptors (FGFRs) implicated in various cancers.
The compound is classified under the category of nitrogen-containing heterocycles. It has been studied extensively for its pharmacological properties, especially in relation to cancer therapeutics. Research indicates that derivatives of this compound exhibit significant biological activities, particularly as FGFR inhibitors, making them promising candidates for drug development .
The synthesis of 4-chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine can be achieved through several methods:
These synthetic strategies allow for the generation of various substituted derivatives that retain or enhance the desired biological properties.
The molecular structure of 4-chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine can be described as follows:
C1=CNC2=NC=C(C(=C21)Cl)[N+](=O)[O-]
WOFUUJSVPQZPIH-UHFFFAOYSA-N
This unique arrangement of functional groups enhances its biological activity against FGFRs compared to other similar compounds that may not exhibit such targeted effects.
4-Chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine exhibits notable chemical reactivity:
The mechanism of action for compounds like 4-chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine primarily involves:
Relevant data regarding these properties are crucial for understanding how the compound behaves in various environments and its potential applications in drug formulation.
4-Chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Research continues to explore its efficacy and safety profiles in clinical settings, aiming to enhance therapeutic outcomes for patients suffering from cancers associated with aberrant FGFR signaling .
CAS No.: 16234-96-1
CAS No.: 12737-18-7
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: